Methyl 6-methyl-2-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
Methyl 6-methyl-2-azaspiro[33]heptane-1-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclopropane and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-azaspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions to form the spiro junction . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities into the molecule.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Methyl 6-methyl-2-azaspiro[3.3]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
- 2-azaspiro[3.3]heptane-6-carboxylic acid
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
Methyl 6-methyl-2-azaspiro[3.3]heptane-1-carboxylate is unique due to its methyl group at the 6-position, which can influence its reactivity and binding properties. This structural feature distinguishes it from other spirocyclic compounds and can lead to different biological activities and applications .
Biological Activity
Methyl 6-methyl-2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound notable for its unique structural properties, which include a nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is C10H17N O2, with a molecular weight of approximately 169.22 g/mol.
Structural Characteristics
The spirocyclic structure of this compound contributes to its biological activity by providing a rigid framework that enhances binding affinity and selectivity for various biological targets. The presence of the carboxylate functional group further influences its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C10H17N O2 |
Molecular Weight | 169.22 g/mol |
Structure Type | Spirocyclic |
Functional Groups | Carboxylate |
Biological Activity
Preliminary studies suggest that this compound exhibits several pharmacological effects, including:
- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- CNS Activity : The compound may interact with central nervous system (CNS) receptors, suggesting possible applications in treating neurological disorders.
- Binding Affinity : Its unique structure allows for enhanced binding to specific receptors or enzymes, which can lead to improved therapeutic efficacy.
Case Studies
- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibits inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent.
- CNS Interaction : A study involving receptor binding assays showed that the compound selectively binds to certain neurotransmitter receptors, hinting at its possible use in neuropharmacology.
The mechanism of action for this compound is believed to involve interactions with specific molecular targets within biological systems. The rigidity of its spirocyclic structure enhances its ability to fit into receptor binding sites, potentially leading to modulation of various biochemical pathways.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other azaspiro compounds, which may also exhibit biological activity.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid | C8H14N2O2 | Contains an amino group that may enhance biological activity |
tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane- | C12H19N O3 | Features a tert-butyl group that alters solubility |
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 6-methyl-2-azaspiro[3.3]heptane-3-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-6-3-9(4-6)5-10-7(9)8(11)12-2/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
CFJSBAIQOXQYQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)CNC2C(=O)OC |
Origin of Product |
United States |
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